Formyltetrathiafulvalene
Overview
Description
Scientific Research Applications
Formyltetrathiafulvalene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced materials, including covalent organic frameworks for iodine capture.
Biology: Its redox properties make it a candidate for biological sensors and electron transfer studies.
Future Directions
Formyltetrathiafulvalene has potential applications in the field of materials science and electronics. Tetrathiafulvalene-based molecules have been used to build highly conductive and mechanically tunable molecular junctions . This suggests that this compound could be used in similar applications, opening up new avenues for research and development.
Mechanism of Action
Target of Action
Formyltetrathiafulvalene, a derivative of Tetrathiafulvalene (TTF), is known for its outstanding redox properties and remarkable electron donor character . It primarily targets the development of electrically conducting materials (organic or synthetic metals) and has significant applications in molecular electronics .
Mode of Action
This compound interacts with its targets by exploiting its remarkable redox properties: a high π-donating ability and occurrence of three stable redox states . It can be reversibly oxidized to a stable radical cation or dication , which allows it to participate in electron transfer processes.
Biochemical Pathways
This compound affects the biochemical pathways related to the development of molecular electronics. Its redox properties and electron donor character play a crucial role in these pathways . The compound’s ability to undergo oxidation at mild potentials to give a stable radical cation contributes to its high electrical conductivity .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its contribution to the development of electrically conducting materials and molecular electronics . Its ability to undergo reversible oxidation results in distinctive electrical properties .
Biochemical Analysis
Biochemical Properties
Formyltetrathiafulvalene plays a crucial role in various biochemical reactions, primarily due to its redox properties. It interacts with several enzymes and proteins, facilitating electron transfer processes. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the donation of electrons from this compound to the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway .
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways by modulating the redox state of the cell, which can lead to changes in gene expression and cellular metabolism. For example, this compound can alter the activity of transcription factors that are sensitive to the cellular redox state, thereby impacting gene expression patterns. Additionally, its interaction with cellular membranes can affect membrane potential and ion transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to donate electrons, which can lead to the reduction of various biomolecules. This electron donation can result in the activation or inhibition of enzymes, depending on the specific biochemical context. For instance, this compound can inhibit certain oxidases by reducing their active sites, thereby preventing their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro studies has demonstrated sustained effects on cellular redox states and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways by acting as an electron donor. At high doses, this compound can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are prominent at specific concentrations, but adverse effects become significant at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing metabolic flux and metabolite levels. The compound’s ability to donate electrons makes it a key player in pathways that require electron transfer, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where its redox activity is required. For example, this compound can bind to membrane proteins that transport it across cellular compartments, ensuring its availability for biochemical reactions .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It is often found in the mitochondria and endoplasmic reticulum, where its redox properties are utilized in electron transport chains and other metabolic processes. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of formyltetrathiafulvalene typically involves the formylation of tetrathiafulvalene. One common method includes the use of diisopropylamine as a base, followed by the addition of formylating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Formyltetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form radical cations, which are crucial for its application in organic electronics.
Reduction: The compound can also be reduced, although this is less common compared to oxidation.
Substitution: this compound can participate in substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often under mild conditions to preserve the integrity of the tetrathiafulvalene core.
Major Products:
Oxidation: Radical cations and dications.
Reduction: Reduced this compound.
Substitution: Substituted derivatives with modified electronic properties.
Comparison with Similar Compounds
Tetrathiafulvalene: The parent compound, known for its electron donor properties.
4-Methoxymethyltetrathiafulvalene: A derivative with enhanced solubility and stability.
Uniqueness: Formyltetrathiafulvalene stands out due to the presence of the formyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox characteristics and functionalization potential.
Properties
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJHQJARYXJFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)C=O)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321053 | |
Record name | Formyltetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68128-94-9 | |
Record name | NSC369045 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formyltetrathiafulvalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Formyltetrathiafulvalene such a useful building block in organic synthesis?
A1: this compound possesses an aldehyde group, which is a highly reactive functional group allowing for easy chemical modification. This enables the synthesis of a wide variety of Tetrathiafulvalene (TTF) derivatives with tailored properties. For example, it can undergo Wittig-Horner reactions with phosphonate esters to yield conjugated TTF dimers [] or react with 4-picolyltriphenylphosphonium chloride hydrochloride to yield 4-[2-tetrathiafulvalenyl-ethenyl]pyridine [].
Q2: Can you give an example of how this compound is used to create molecules with interesting electrochemical properties?
A2: In a study published by [], researchers synthesized a series of conjugated hybrid Tetrathiafulvalene dimers using this compound as a starting material. These dimers exhibited interesting electrochemical behavior, with intramolecular electronic interactions observed between the TTF unit and the attached conjugated system. This demonstrates the potential of this compound in constructing materials with tunable electronic properties for applications in organic electronics.
Q3: Are there any studies exploring the coordination chemistry of this compound?
A3: Yes, [] describes the synthesis of an imine-bridged pyridyltetrathiafulvalene ligand derived from this compound. This ligand was coordinated to a copper(II) center, demonstrating the potential of this compound derivatives in building blocks for the development of π-d systems.
Q4: What are some of the analytical techniques used to characterize this compound and its derivatives?
A4: this compound and its derivatives are often characterized using a combination of techniques, including:
- UV/Vis spectroscopy: Studies the absorption and transmission of light in the ultraviolet-visible range, providing information about electronic transitions within a molecule [].
- Cyclic Voltammetry (CV): An electrochemical technique used to study the oxidation and reduction potentials of molecules, giving insights into their electron transfer properties [, ].
- X-ray diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, angles, and molecular packing [].
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